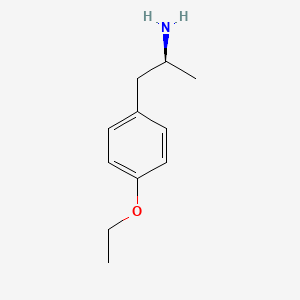
(2S)-1-(4-ethoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(4-ethoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and an amine group attached to the propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-ethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-ethoxybenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-ethoxybenzaldehyde with a suitable amine source, such as (S)-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions.
Purification: The resulting product is then purified using standard techniques, such as recrystallization or chromatography, to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-ethoxyphenyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
(2S)-1-(4-ethoxyphenyl)propan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its effects on biological systems.
Neurochemistry: The compound is used in studies related to neurotransmitter systems and their modulation.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-1-(4-ethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and transporters. The compound may act as an agonist or antagonist at these sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(4-methoxyphenyl)propan-2-amine
- (2S)-1-(4-hydroxyphenyl)propan-2-amine
- (2S)-1-(4-methylphenyl)propan-2-amine
Uniqueness
(2S)-1-(4-ethoxyphenyl)propan-2-amine is unique due to the presence of the ethoxy group, which can influence its pharmacological properties and reactivity compared to similar compounds with different substituents. The ethoxy group may enhance the compound’s lipophilicity, affecting its absorption, distribution, and interaction with biological targets.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-1-(4-ethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
CCAMEVFYMFXHEN-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
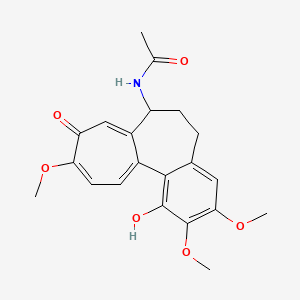
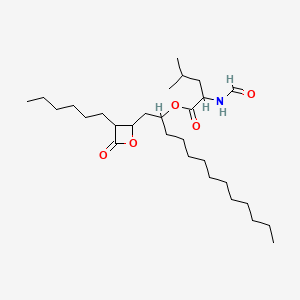

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)

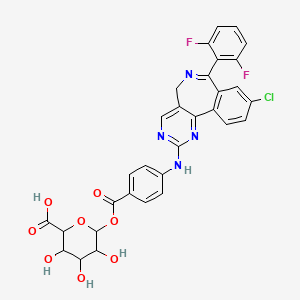
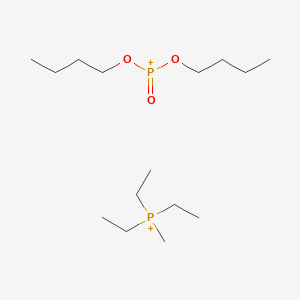
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

